N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide
Description
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide is a chloro-substituted acetamide derivative characterized by a benzoyl group at the 2-position of the phenyl ring and a chlorine atom at the 4-position.
Properties
Molecular Formula |
C15H11Cl2NO2 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-6-5-12(17)8-13(14)15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,18,19) |
InChI Key |
PBTJGHRKLPFKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide typically involves the acylation of 4-chloro-2-aminobenzophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents and anti-hepatitis B virus compounds.
Biological Research: The compound is studied for its potential biological activities, including its effects on GABA receptors and its role in pain and inflammation research.
Industrial Applications: It is used in the synthesis of herbicidal agents and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Substituent Position and Crystallographic Properties
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide ():
- Structure : Differs in the position of the benzoyl chlorine (2-chloro vs. 3-chloro).
- Dihedral Angle : The angle between the two benzene rings is 74.83°, with the acetamide group inclined at 78.38° to the terminal benzene ring.
- Implications : The 2-chloro substituent may lead to tighter molecular packing compared to the 3-chloro analog due to reduced steric hindrance .
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Structure: Features a naphthyl group and a fluorine atom. Dihedral Angle: 60.5° between the substituted benzene and naphthalene rings.
Pharmacologically Active Analogs
- N-(3-Chloro-4-hydroxylphenyl)acetamide (): Structure: Contains a hydroxyl group at the 4-position. Hydroxyl groups may enhance hydrogen bonding, improving bioavailability compared to non-hydroxylated acetamides .
-
- Examples : 2-(4-Chlorophenyl)-N-cyclohexylacetamide (JM-S-2) and analogs with trifluoromethyl groups.
- Activity : These compounds act as KCNQ2/Q3 potassium channel openers, with EC₅₀ values indicating potency. The cyclohexylmethyl group in JM-S-2 enhances lipophilicity, which may contrast with the target compound’s benzoyl group, affecting membrane permeability .
Data Tables
Table 1: Structural and Physical Properties
Key Differences and Implications
- Substituent Position : The 3-chlorobenzoyl group in the target compound likely creates greater steric hindrance than 2-chloro analogs, affecting crystallinity and solubility .
- Fluorinated vs. Chlorinated Groups : Fluorinated derivatives () exhibit enhanced metabolic stability but may face higher synthesis costs compared to chlorinated versions.
Biological Activity
N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 308.2 g/mol. The compound features a unique arrangement of chloro and benzoyl groups, which is believed to influence its biological activity significantly.
Target Interactions
Research indicates that this compound may interact with various cellular targets, primarily focusing on:
- GABA Receptors : Preliminary studies suggest that this compound may modulate GABA receptors, which play a crucial role in the central nervous system by influencing pain and inflammation pathways.
- Cell Cycle Regulation : The compound has shown potential in inducing cell cycle arrest and apoptosis in cancer cells, suggesting its role as an anticancer agent.
Biochemical Pathways
The compound's anticancer properties may be attributed to its ability to influence several biochemical pathways related to:
- Cell Proliferation : It may inhibit the proliferation of tumor cells by inducing apoptosis.
- Inflammatory Response : Its interaction with GABA receptors could modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory disorders.
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cell lines:
- Anticancer Activity : In vitro assays demonstrated significant cytotoxic effects against leukemia cell lines, with IC50 values indicating potent activity. For example, analogues derived from similar structures exhibited IC50 values ranging from 0.94 µM to 18.8 µM against different cancer cell lines such as HL60 and MCF7 .
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, making it a candidate for treating conditions like uveitis and other inflammatory diseases .
Case Studies
- Leukemia Cell Lines : A study reported that derivatives of this compound showed varied efficacy against leukemia cell lines, with some compounds exhibiting IC50 values as low as 0.94 µM against the NB4 cell line, indicating strong anticancer potential .
- Mechanistic Insights : Further investigation into its mechanism revealed that the compound does not primarily act through tubulin polymerization or Src inhibition but may utilize alternative pathways to exert its cytotoxic effects .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Contains chloro and benzoyl groups; potential anticancer agent | |
| 2-Bromo-N-(4-chloro-2-(3-chlorobenzoyl)phenyl)acetamide | Substituted with bromine; altered biological activity | |
| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | Similar structure; anti-inflammatory properties reported |
Q & A
Q. What are the common synthetic routes for N-(4-Chloro-2-(3-chlorobenzoyl)phenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including substitution and condensation steps. For example, a chlorobenzoyl group may be introduced via Friedel-Crafts acylation, followed by acetamide formation through nucleophilic substitution. Reaction conditions such as temperature (e.g., 60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Lewis acids) are critical for yield optimization. Intermediate purification often employs column chromatography, and reaction progress is monitored via HPLC or TLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify proton and carbon environments.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹).
- Mass spectrometry (ESI or HRMS) for molecular weight validation.
Cross-referencing spectral data with computational predictions (e.g., PubChem entries) ensures accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimization involves systematic variation of parameters:
- Temperature : Elevated temperatures (80–120°C) may accelerate acylation but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps.
- Catalysts : Lewis acids like AlCl₃ improve electrophilic substitution efficiency.
Design-of-Experiments (DoE) methodologies, such as factorial design, help identify optimal conditions. Yield improvements are quantified via HPLC area-under-curve analysis .
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., kinases or GPCRs).
- QSAR modeling : Relates structural descriptors (e.g., logP, electronegativity) to activity data from analogous compounds.
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is essential .
Q. How can contradictions in biological assay data for this compound be resolved?
- Methodological Answer : Contradictions may arise from impurities, assay variability, or off-target effects. Mitigation strategies include:
- Repetition under standardized conditions (e.g., fixed cell lines, buffer pH).
- Orthogonal assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods.
- Purity analysis : Use HPLC-MS to rule out degradants or synthetic byproducts .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Methodological Answer : Challenges include poor crystal growth due to flexibility or solvent retention. Solutions:
- Vapor diffusion techniques : Use mixed solvents (e.g., ethanol/water) for slow crystallization.
- Cryoprotection : Prevent crystal cracking by soaking in glycerol before flash-cooling.
- Refinement : SHELXL refines high-resolution data (<1.0 Å) to resolve disorder in chlorinated aromatic rings .
Notes
- References to commercial vendors (e.g., BenchChem) and non-academic sources have been excluded per guidelines.
- Methodological rigor is prioritized, emphasizing reproducibility and validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
